Crotonamide: A Comprehensive Technical Guide
Crotonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonamide, an α,β-unsaturated amide, presents a molecule of interest in organic synthesis and potentially in the realm of drug discovery. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. While research directly investigating the specific signaling pathways modulated by crotonamide is limited, this document consolidates the available data and draws parallels from structurally related compounds to offer a foundational understanding for future research endeavors. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.
Chemical and Physical Properties
Crotonamide, systematically named (2E)-but-2-enamide, is a white to light yellow crystalline solid. It is the amide derivative of crotonic acid.
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 625-37-6 | [1][2] |
| Alternate CAS | 23350-58-5 | [3][4] |
| Molecular Formula | C₄H₇NO | [1][2] |
| Molecular Weight | 85.10 g/mol | [1][2] |
| IUPAC Name | (2E)-but-2-enamide | [1] |
| Synonyms | trans-2-Butenamide, (E)-Crotonamide | [1][4] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 158-162 °C | [1][3] |
| Boiling Point | 218.7 °C at 760 mmHg | [2][5] |
| Density | 0.956 g/cm³ | [2][5] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and benzene. | [1][6] |
| Appearance | White to light yellow crystalline solid. | [1][3] |
Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Oral | 2724 mg/kg | [7] |
| LD50 | Rat | Oral | 2830 mg/kg | [8] |
Experimental Protocols
Synthesis of Crotonamide
A common method for the synthesis of crotonamide involves the reaction of crotonyl chloride with ammonia. A detailed protocol adapted from patent literature is as follows:
Objective: To synthesize crotonamide from crotonic acid.
Materials:
-
Crotonic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia solution (25%)
-
Ice water
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum source
-
Oven
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve crotonic acid in dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of crotonic acid to thionyl chloride should be approximately 1:1.6-1.8.[2]
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours to form crotonyl chloride.
-
In a separate reaction vessel, place a 25% aqueous ammonia solution and cool it to 0-5 °C. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.5-4.8.[2]
-
Slowly add the freshly prepared crotonyl chloride solution to the cold ammonia solution dropwise with vigorous stirring, maintaining the temperature at 0-10 °C.
-
After the addition is complete, continue stirring for an additional 20-30 minutes at 0-10 °C.
-
Apply a vacuum to the reaction mixture for 10-20 minutes to remove excess ammonia.
-
Collect the precipitated white solid (crotonamide) by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold water.
-
Dry the collected crotonamide in an oven at 60-70 °C to a constant weight.[2]
Figure 1: Experimental workflow for the synthesis and purification of crotonamide.
Purification by Recrystallization
Objective: To purify crude crotonamide.
Materials:
-
Crude crotonamide
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude crotonamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, the solubility of crotonamide will decrease, leading to the formation of crystals.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry or dry in a desiccator.
Analytical Methods
Objective: To confirm the identity and purity of crotonamide.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., HP-5MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of crotonamide in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting mass spectrum is a unique fingerprint of the molecule. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure of crotonamide. The retention time from the chromatogram can be used for quantification and purity assessment.[9][10]
Figure 2: General workflow for GC-MS analysis.
Objective: To elucidate the structure of crotonamide.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified crotonamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for crotonamide are:
-
A doublet for the methyl protons (CH₃).
-
A multiplet for the vinyl proton adjacent to the methyl group.
-
A multiplet for the vinyl proton adjacent to the carbonyl group.
-
A broad singlet for the amide protons (NH₂).
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:
-
A signal for the methyl carbon.
-
Two signals for the vinyl carbons.
-
A signal for the carbonyl carbon.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of (2E)-but-2-enamide.[3][11]
Biological Activity and Signaling Pathways
The biological activity of pure crotonamide has not been extensively studied. However, research on extracts from various Croton species and structurally related compounds suggests potential for biological effects.
Cytotoxic and Anti-Cancer Potential
Extracts from Croton species have demonstrated cytotoxic effects against various cancer cell lines.[8][12] For instance, an acetone extract of Croton bonplandianus showed an IC₅₀ of 15.68 µg/mL against the A549 lung cancer cell line and was found to induce apoptosis and arrest the cell cycle at the G2/M phase.[12] Another study on Croton gratissimus leaf extracts reported inhibition of cancer cell growth through the activation of caspases 3 and 7.[8] While these studies do not specifically implicate crotonamide, the presence of various bioactive compounds in these extracts, potentially including related amide structures, suggests that crotonamide itself may warrant investigation for anti-cancer properties.
Potential Signaling Pathways
Given the lack of direct studies on crotonamide, we can hypothesize potential signaling pathway interactions based on the activities of other compounds and the chemical nature of crotonamide as an α,β-unsaturated carbonyl compound, which can act as a Michael acceptor.
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[13][14] Some natural products are known to inhibit the NF-κB pathway.[15] As an electrophilic species, crotonamide could potentially interact with nucleophilic residues (such as cysteine) on proteins within the NF-κB signaling cascade, such as IκB kinase (IKK), thereby inhibiting its activity and preventing the downstream activation of NF-κB.
Figure 3: Hypothesized inhibition of the canonical NF-κB pathway by crotonamide.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.[16][17] Various stressors can activate MAPK pathways, including the p38 and JNK pathways, which are often associated with apoptosis.[18] It is plausible that crotonamide, as a reactive molecule, could induce cellular stress, leading to the activation of stress-related MAPK pathways and subsequent apoptosis in susceptible cells.
Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key proteins in pathways that regulate cell survival, proliferation, and migration.[19][20][21][22] Aberrant activation of STAT3 and FAK is common in many cancers. While there is no direct evidence, inhibitors of these pathways are of significant interest in oncology.[23] Future studies could explore whether crotonamide or its derivatives could modulate the activity of these signaling proteins.
Conclusion and Future Directions
Crotonamide is a well-characterized small molecule with established chemical and physical properties. Standard organic chemistry techniques can be readily applied for its synthesis, purification, and analysis. However, a significant knowledge gap exists regarding its biological activities and mechanism of action. The cytotoxic effects observed in extracts of Croton species provide a compelling rationale for investigating the specific effects of crotonamide on cancer cell lines.
Future research should focus on:
-
Screening crotonamide for cytotoxicity against a panel of cancer cell lines.
-
Investigating the mechanism of cell death (apoptosis vs. necrosis) induced by crotonamide.
-
Elucidating the specific molecular targets and signaling pathways modulated by crotonamide, particularly its potential effects on the NF-κB, MAPK, STAT3, and FAK pathways.
-
Exploring structure-activity relationships by synthesizing and testing derivatives of crotonamide to optimize potential therapeutic effects.
This technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of crotonamide.
References
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